

# Large-Scale Preparation of N-Propylsulfamide Potassium Salt

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## Compound of Interest

Compound Name: *potassium (N-propylsulfamoyl)amide*

CAS No.: *1393813-41-6*

Cat. No.: *B579856*

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High-Purity Synthesis Protocol for Endothelin Receptor Antagonist Intermediates

## Executive Summary

This application note details a scalable, robust protocol for the synthesis of N-propylsulfamide potassium salt (CAS: 1393813-41-6), a critical nucleophilic intermediate used in the manufacture of Endothelin Receptor Antagonists (ERAs) such as Macitentan (Opsumit®).

While the neutral species (N-propylsulfamide) is commercially available, the potassium salt is the reactive species required for efficient

coupling reactions with chloropyrimidines. This guide addresses the challenge of in situ generation versus isolation, providing a dual-track protocol:

- Route A (Solid Isolation): For storage, stability studies, and precise stoichiometry.<sup>[1][2]</sup>
- Route B (Solution State): For immediate "one-pot" industrial coupling in DMSO.

Key Performance Indicators (KPIs):

- Target Purity: >98.5% (HPLC)
- Salt Species: Mono-potassium ([1](#))
- Scale Suitability: Gram to Kilogram[1](#)

## Scientific Background & Rationale

### 2.1 The Role of the Potassium Counterion

In the synthesis of Macitentan, the coupling of N-propylsulfamide to 5-(4-bromophenyl)-4,6-dichloropyrimidine is a critical step.[3](#) The neutral sulfamide is a poor nucleophile ([1](#))

). Deprotonation is required.[1](#)[2](#)

- Why Potassium? The use of Potassium tert-butoxide ([1](#)) or KOH generates the potassium salt. In dipolar aprotic solvents (DMSO, DMF), the larger cation is less tightly solvated than [2](#) or [3](#), leaving the sulfamide anion "naked" and significantly more nucleophilic. This accelerates the reaction rate and reduces byproduct formation (e.g., bis-alkylation).

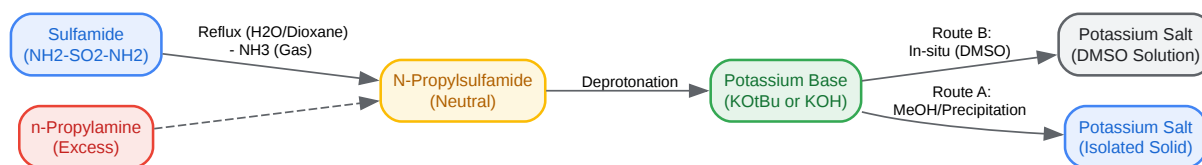
### 2.2 Synthetic Strategy

The synthesis proceeds in two stages:

- Precursor Assembly: Synthesis of neutral N-propylsulfamide via transamination of sulfamide (Green Route) or Chlorosulfonyl Isocyanate (Pharma Route).[1](#)[2](#)
- Metallation: Regioselective deprotonation at the more acidic nitrogen (adjacent to the electron-withdrawing [3](#) group) using a potassium base.[1](#)[2](#)

## Process Flow & Mechanism

The following diagram illustrates the reaction pathway and the critical decision points for salt isolation.



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Figure 1: Synthetic pathway from Sulfamide to N-Propylsulfamide Potassium Salt.

## Detailed Experimental Protocols

### Stage 1: Preparation of Neutral N-Propylsulfamide

Note: If starting with commercially purchased N-propylsulfamide, skip to Stage 2.[1]

Method: Transamination of Sulfamide (Cost-Effective & Scalable)

- Principle: Nucleophilic attack of n-propylamine on sulfamide with the release of ammonia.
- Safety: Requires an acid scrubber for ammonia gas.[2]

Reagent	MW ( g/mol )	Equiv.[1][2]	Mass/Vol
Sulfamide	96.11	1.0	100.0 g
n-Propylamine	59.11	4.0	246.0 g (~342 mL)
Water (Solvent)	18.02	N/A	500 mL

Protocol:

- Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal temperature probe. Connect the condenser outlet to a trap containing dilute HCl

(to scrub ammonia).

- Charging: Charge Sulfamide (100 g) and Water (500 mL). Stir to dissolve.
- Addition: Add
  - Propylamine (246 g) slowly at room temperature. (Exotherm is mild, but monitor temp).
- Reaction: Heat the mixture to reflux (approx. 85-95°C) for 6–8 hours.
  - Checkpoint: Monitor ammonia evolution.[2] Reaction is complete when ammonia evolution ceases and HPLC shows <2% residual sulfamide.[2]
- Workup: Distill off excess
  - propylamine and water under reduced pressure (50°C, 100 mbar) until a wet solid residue remains.
- Purification: Recrystallize the residue from Ethyl Acetate/Hexane or minimal hot water.[2]
- Drying: Dry in a vacuum oven at 45°C for 12 hours.
  - Expected Yield: 65–75%[1][2]
  - Appearance: White crystalline solid.[1][2]

## Stage 2: Preparation of N-Propylsulfamide Potassium Salt

This is the critical step for activating the molecule.[2]

Critical Process Parameters (CPPs):

- Stoichiometry: Base must be  $1.00 \pm 0.02$  equivalents. Excess base causes side reactions in subsequent coupling; insufficient base leaves non-reactive neutral species.[2]
- Moisture Control: Potassium salts are hygroscopic.[1][2] Handle under  
.[2]

Reagent	MW	Equiv.[1][2][4][5]	Quantity
N-Propylsulfamide	138.19	1.0	50.0 g
KOH (85% pellets)	56.11	1.0	23.8 g*
Methanol (Anhydrous)	-	-	250 mL
MTBE (Antisolvent)	-	-	500 mL

\*Note: Adjust KOH mass based on assay (e.g., if 85% pure, use

).

- Dissolution: Dissolve N-propylsulfamide (50 g) in Anhydrous Methanol (250 mL) at 25°C.
- Base Addition: Dissolve KOH in minimal Methanol (approx. 50 mL) and add dropwise to the sulfamide solution over 20 minutes.
  - Observation: A slight exotherm may occur.[2][4]
- Equilibration: Stir at 25°C for 1 hour. The salt may begin to precipitate.[2]
- Precipitation: Cool to 0–5°C. Slowly add MTBE (Methyl tert-butyl ether) (500 mL) to force complete precipitation of the salt.
- Filtration: Filter the white solid under a nitrogen blanket (hygroscopic!).[1][2]
- Drying: Dry in a vacuum oven at 50°C for 24 hours. Store in a desiccator.

Recommended for direct use in Macitentan synthesis.

Reagent	MW	Equiv.[1][2][4][5]	Quantity
N-Propylsulfamide	138.19	1.0	50.0 g
Potassium tert-butoxide ( )	112.21	1.05	42.6 g
DMSO (Dry)	-	-	250 mL

- Charging: Charge N-propylsulfamide (50 g) and DMSO (250 mL) to the reactor.
- Inertion: Purge headspace with Nitrogen.[1][2]
- Activation: Add (42.6 g) portion-wise at 20–25°C.
  - Mechanism:[1][2][4][6][7]
- Reaction: Stir for 30–60 minutes. The solution is now ready for the addition of the electrophile (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine).[8]

## Analytical Controls

Test	Method	Acceptance Criteria
Identity	H-NMR (DMSO-d6)	Loss of NH proton signal (broad singlet) or shift due to salt formation.[1][2]
Assay (Potassium)	Ion Chromatography or Titration	21.5% - 22.5% w/w (Theoretical: 22.1%)
Water Content	Karl Fischer (KF)	< 1.0% (Crucial for coupling efficiency)
Purity	HPLC (C18, ACN/Water)	> 98.0% a/a

HPLC Method Note: Sulfamides have low UV absorbance.[1][2] Detection at 205 nm or use of a Refractive Index (RI) detector is recommended.[1][2]

## Safety & Hazards

- Ammonia Evolution: Stage 1 generates significant ammonia gas.[1][2] Ensure proper ventilation and scrubbing.[2]
- Strong Bases:  
  
and KOH are corrosive.[1][2]  
  
is flammable and moisture-sensitive.[1][2]
- DMSO Hazards: DMSO penetrates skin and carries dissolved toxins.[1][2] Wear butyl rubber gloves.[2]

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